molecular formula C31H25NO4 B13988659 Benzyl 4-(benzyloxy)-1-methyl-7-phenoxyisoquinoline-3-carboxylate

Benzyl 4-(benzyloxy)-1-methyl-7-phenoxyisoquinoline-3-carboxylate

Cat. No.: B13988659
M. Wt: 475.5 g/mol
InChI Key: UAIITNZVNVTTMS-UHFFFAOYSA-N
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Description

Benzyl 4-(benzyloxy)-1-methyl-7-phenoxyisoquinoline-3-carboxylate is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-(benzyloxy)-1-methyl-7-phenoxyisoquinoline-3-carboxylate typically involves multiple steps, including the formation of the isoquinoline core, the introduction of the benzyloxy and phenoxy groups, and the esterification of the carboxylate group. Common synthetic routes may include:

    Formation of Isoquinoline Core: This can be achieved through Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Introduction of Benzyloxy and Phenoxy Groups: These groups can be introduced through nucleophilic substitution reactions, where benzyl alcohol and phenol react with appropriate leaving groups on the isoquinoline core.

    Esterification: The carboxylate group can be esterified using benzyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic positions, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted isoquinoline derivatives.

Scientific Research Applications

Benzyl 4-(benzyloxy)-1-methyl-7-phenoxyisoquinoline-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 4-(benzyloxy)-1-methyl-7-phenoxyisoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 4-(benzyloxy)-1-methylisoquinoline-3-carboxylate
  • Benzyl 4-(benzyloxy)-7-phenoxyisoquinoline-3-carboxylate
  • Benzyl 1-methyl-7-phenoxyisoquinoline-3-carboxylate

Uniqueness

Benzyl 4-(benzyloxy)-1-methyl-7-phenoxyisoquinoline-3-carboxylate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of benzyloxy, phenoxy, and carboxylate groups on the isoquinoline core makes it a versatile compound for various applications.

Properties

Molecular Formula

C31H25NO4

Molecular Weight

475.5 g/mol

IUPAC Name

benzyl 1-methyl-7-phenoxy-4-phenylmethoxyisoquinoline-3-carboxylate

InChI

InChI=1S/C31H25NO4/c1-22-28-19-26(36-25-15-9-4-10-16-25)17-18-27(28)30(34-20-23-11-5-2-6-12-23)29(32-22)31(33)35-21-24-13-7-3-8-14-24/h2-19H,20-21H2,1H3

InChI Key

UAIITNZVNVTTMS-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C=CC2=C(C(=N1)C(=O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OC5=CC=CC=C5

Origin of Product

United States

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